molecular formula C12H11NO4 B13998916 4-(4-Acetylanilino)-4-oxobut-2-enoic acid

4-(4-Acetylanilino)-4-oxobut-2-enoic acid

Cat. No.: B13998916
M. Wt: 233.22 g/mol
InChI Key: CWSPWHGWDJSNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetylanilino)-4-oxobut-2-enoic acid is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound is known for its unique structure, which includes an acetylanilino group and an oxobutenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-(4-Acetylanilino)-4-oxobut-2-enoic acid involves several steps. One common synthetic route includes the reaction of 4-acetylaniline with maleic anhydride under specific conditions to form the desired product . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Comparison with Similar Compounds

4-(4-Acetylanilino)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Properties

IUPAC Name

4-(4-acetylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSPWHGWDJSNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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